sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Overview
Description
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a stable isotope-labeled compound. It is a derivative of dehydroepiandrosterone sulfate, which is a naturally occurring steroid hormone produced by the adrenal glands. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium dehydroepiandrosterone-16,16-D2 sulfate typically involves the deuteration of dehydroepiandrosterone followed by sulfation The deuteration process introduces deuterium atoms at specific positions in the molecule, which is achieved using deuterated reagents under controlled conditions
Industrial Production Methods
Industrial production of sodium dehydroepiandrosterone-16,16-D2 sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroepiandrosterone-16,16-D2 sulfate.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydroepiandrosterone, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Employed in studies of hormone regulation and function, particularly in the context of adrenal gland function.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for various diseases, including adrenal insufficiency and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of sodium dehydroepiandrosterone-16,16-D2 sulfate involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it is primarily used to trace and analyze the metabolic pathways of dehydroepiandrosterone sulfate. It binds to specific receptors and enzymes involved in steroid metabolism, allowing researchers to study the dynamics and regulation of these processes in detail.
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone sulfate: The non-deuterated form of the compound, commonly used in similar research applications.
Dehydroepiandrosterone: The parent compound without the sulfate group, used in studies of steroid metabolism and hormone function.
Sodium dehydroepiandrosterone sulfate: Another stable isotope-labeled variant used for similar purposes.
Uniqueness
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is unique due to its stable isotope labeling, which provides enhanced precision and accuracy in tracing and analyzing metabolic pathways. This makes it a valuable tool in research settings where detailed and accurate data are essential.
Properties
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15-,16-,18-,19-;/m0./s1/i6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJWACFSUSFUOG-AABPSLHMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)OS(=O)(=O)[O-])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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